molecular formula C10H12N2O3S B8631762 N-Methoxy-N'-(7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea CAS No. 64607-82-5

N-Methoxy-N'-(7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

Cat. No. B8631762
Key on ui cas rn: 64607-82-5
M. Wt: 240.28 g/mol
InChI Key: WQGUYJQZYFODBU-UHFFFAOYSA-N
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Patent
US03994924

Procedure details

The crude ether solution of 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl isocyanate prepared in Example 4 is added dropwise to a mixture of methoxyamine hydrochloride (9.02 g), triethylamine (13.67 g) and ether (50 ml) under a nitrogen atmosphere. After stirring for 36 hours at room temperature, the solid in the reaction mixture is collected and washed with water. The water-insoluble solid is recrystallized twice from acetone-hexane to afford the title urea, m.p. 185° to 188.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
13.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([N:11]=[C:12]=[O:13])[CH2:4][CH2:3]1.Cl.[CH3:15][O:16][NH2:17].C(N(CC)CC)C>CCOCC>[CH3:15][O:16][NH:17][C:12]([NH:11][CH:5]1[C:6]2[CH:10]=[CH:9][S:8][C:7]=2[C:2](=[O:1])[CH2:3][CH2:4]1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)N=C=O
Name
Quantity
9.02 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
13.67 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 36 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid in the reaction mixture is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The water-insoluble solid is recrystallized twice from acetone-hexane

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CONC(=O)NC1CCC(C=2SC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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